molecular formula C10H8F3NO B8154009 5-Hydroxy-1-(2,2,2-trifluoroethyl)indole

5-Hydroxy-1-(2,2,2-trifluoroethyl)indole

Cat. No.: B8154009
M. Wt: 215.17 g/mol
InChI Key: LTDXPBDPEYOPRP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(2,2,2-trifluoroethyl)indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(2,2,2-trifluoroethyl)indole typically involves the introduction of a trifluoroethyl group to the indole nucleus. One common method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate. This reaction is highly selective for the C3 position of the indole and proceeds under mild conditions with high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-1-(2,2,2-trifluoroethyl)indole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. For example, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut contractility. Additionally, it can stimulate serotonin production in intestinal enterochromaffin cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-(2,2,2-trifluoroethyl)indole is unique due to the presence of both a trifluoroethyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)6-14-4-3-7-5-8(15)1-2-9(7)14/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDXPBDPEYOPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(F)(F)F)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-benzyloxy-1-(2,2,2-trifluoroethyl)indole (1.56 g, 4.09 mmol) in dichloromethane (10 mL) at 0° C. was treated dropwise with 1M BBr3 in dichloromethane(5.73 mL, 5.73 mmol), stirred for 2 hours, transferred to 2:1:1 water/10% NaHCO3/brine (100 mL), and extracted with ethyl acetate (100 mL). The extract was washed with brine (40 mL), dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography with 9:1 hexane/ethyl acetate to provide 118 mg of the desired product.
Name
5-benzyloxy-1-(2,2,2-trifluoroethyl)indole
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.73 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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